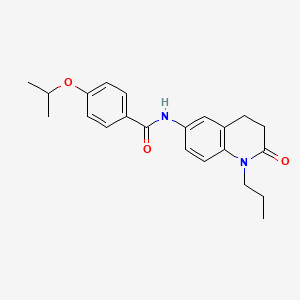

4-isopropoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

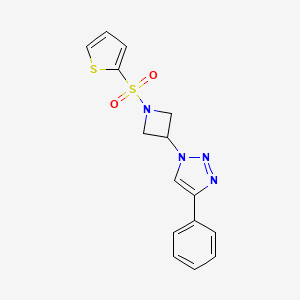

4-isopropoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized by a multi-step process that involves the use of several reagents and catalysts.

Applications De Recherche Scientifique

Synthesis of Polycyclic Amides

Research demonstrates the synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation, utilizing Ag(2)CO(3) as an optimal oxidant and RhCp*Cl(2) as an efficient catalyst. This methodology allows for the facile synthesis of both N-alkyl and N-aryl secondary benzamides, leading to tricyclic products through double C-H activation and oxidative coupling. The versatility of this approach is evident in the construction of different O- or N-containing heterocycles, highlighting its potential in developing novel compounds with diverse biological activities (Song et al., 2010).

Histone Deacetylase Inhibitors

Another significant application involves the design, synthesis, and biological evaluation of 4-oxoquinazoline-based N-hydroxypropenamides as histone deacetylase (HDAC) inhibitors. These compounds exhibited potent HDAC inhibitory activity and cytotoxicity against various human cancer cell lines, with certain derivatives showing enhanced bioactivity. This research contributes to the development of potential therapeutic agents targeting cancer through epigenetic modulation (Anh et al., 2021).

Antifungal Activity

The synthesis of 3-hydroxy-7,7-dialkyl-7,8-dihydroindolo[2,1-a]-isoquinolinecarboxylic acid amides from enaminoamides of the 1,2,3,4-tetrahydroisoquinoline series has shown potential antifungal activity. This research opens pathways for developing new antifungal agents, emphasizing the importance of chemical synthesis in discovering novel therapeutic compounds (Surikova et al., 2010).

Directed C-H Cleavage

The use of picolinamide as a traceless directing group for the cobalt-catalyzed oxidative annulation of benzylamides with alkynes demonstrates an innovative approach to synthesize isoquinolines through C-H/N-H bonds activation. This method exhibits good functional group tolerance and excellent regioselectivity, showcasing the potential for synthesizing complex heterocyclic compounds efficiently (Kuai et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes, which play crucial roles in numerous biological processes .

Mode of Action

It’s known that such compounds can interact with their targets, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been reported to have excellent adme properties .

Result of Action

Similar compounds have been known to induce various molecular and cellular effects .

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds .

Propriétés

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-4-13-24-20-11-8-18(14-17(20)7-12-21(24)25)23-22(26)16-5-9-19(10-6-16)27-15(2)3/h5-6,8-11,14-15H,4,7,12-13H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOAXVPHAOUGSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2717373.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2717374.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide](/img/structure/B2717382.png)

![ethyl 4-{[(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B2717383.png)

![4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2717387.png)

![N-(3,4-dichlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2717389.png)

![N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine](/img/structure/B2717390.png)